4-phenyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine
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Overview
Description
4-phenyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine is a complex organic compound characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazine core substituted with a phenyl group and two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. . The final step often involves the formation of the triazine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography and recrystallization, ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different properties.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-phenyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices
Mechanism of Action
The mechanism of action of 4-phenyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes. Additionally, the trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups and is used extensively in promoting organic transformations.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another compound with trifluoromethyl groups, used in photocatalysis and phosphorescent OLEDs.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework: Used in Li–S batteries as porous crystalline materials.
Uniqueness
4-phenyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine is unique due to its specific combination of a pyrido[1,2-a][1,3,5]triazine core with phenyl and trifluoromethyl groups. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C15H9F6N3 |
---|---|
Molecular Weight |
345.24 g/mol |
IUPAC Name |
4-phenyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine |
InChI |
InChI=1S/C15H9F6N3/c16-14(17,18)13(15(19,20)21)22-11-8-4-5-9-24(11)12(23-13)10-6-2-1-3-7-10/h1-9H |
InChI Key |
VQWDGSAAHAAYOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(N=C3N2C=CC=C3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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